molecular formula C17H25N3O2 B3918764 N-(4-isopropylphenyl)-N'-(4-piperidinylmethyl)ethanediamide

N-(4-isopropylphenyl)-N'-(4-piperidinylmethyl)ethanediamide

Cat. No. B3918764
M. Wt: 303.4 g/mol
InChI Key: CXGUKIUKBRVHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-N'-(4-piperidinylmethyl)ethanediamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It was developed by Abbott Laboratories in the early 2000s as a potential treatment for pain and inflammation. A-836,339 is a selective agonist for the CB2 receptor, which is primarily located in immune cells and is involved in regulating inflammation and immune responses.

Mechanism of Action

A-836,339 acts as a selective agonist for the CB2 receptor, which is primarily located in immune cells. Activation of the CB2 receptor has been shown to reduce inflammation and modulate immune responses. A-836,339 has also been found to have some affinity for the CB1 receptor, which is primarily located in the central nervous system and is involved in regulating pain perception and appetite.
Biochemical and Physiological Effects:
A-836,339 has been shown to have anti-inflammatory effects in preclinical models, particularly in the treatment of IBD. It has also been found to have analgesic effects in animal models of neuropathic pain and cancer-related pain. A-836,339 has been shown to reduce the release of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and T-cells.

Advantages and Limitations for Lab Experiments

One advantage of A-836,339 is its selectivity for the CB2 receptor, which allows for targeted modulation of immune responses without affecting the CB1 receptor and causing unwanted side effects. However, one limitation of A-836,339 is its relatively low potency compared to other CB2 receptor agonists, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on A-836,339. One area of interest is its potential as a treatment for IBD, as preclinical studies have shown promising results. Other areas of research could include investigating the potential of A-836,339 as a treatment for other inflammatory conditions, such as rheumatoid arthritis or multiple sclerosis. Additionally, further studies could be conducted to better understand the mechanism of action of A-836,339 and its potential effects on immune function and inflammation.

Scientific Research Applications

A-836,339 has been extensively studied in preclinical models for its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects, particularly in the treatment of inflammatory bowel disease (IBD). In a mouse model of IBD, A-836,339 was found to reduce inflammation and improve gut function. Other studies have investigated the potential of A-836,339 as a treatment for neuropathic pain and cancer-related pain.

properties

IUPAC Name

N-(piperidin-4-ylmethyl)-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-12(2)14-3-5-15(6-4-14)20-17(22)16(21)19-11-13-7-9-18-10-8-13/h3-6,12-13,18H,7-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGUKIUKBRVHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-isopropylphenyl)-N'-(4-piperidinylmethyl)ethanediamide
Reactant of Route 2
N-(4-isopropylphenyl)-N'-(4-piperidinylmethyl)ethanediamide
Reactant of Route 3
N-(4-isopropylphenyl)-N'-(4-piperidinylmethyl)ethanediamide
Reactant of Route 4
N-(4-isopropylphenyl)-N'-(4-piperidinylmethyl)ethanediamide
Reactant of Route 5
N-(4-isopropylphenyl)-N'-(4-piperidinylmethyl)ethanediamide
Reactant of Route 6
N-(4-isopropylphenyl)-N'-(4-piperidinylmethyl)ethanediamide

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